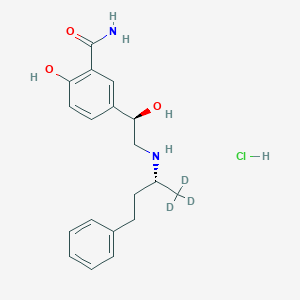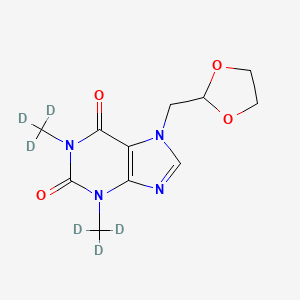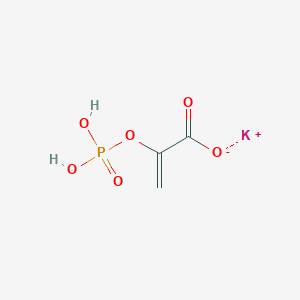
potassium;2-phosphonooxyprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;2-phosphonooxyprop-2-enoate, also known as phosphoenolpyruvate monopotassium salt, is an important biochemical compound. It plays a crucial role in various metabolic pathways, particularly in glycolysis, where it acts as a substrate for the enzyme pyruvate kinase. This compound is integral to energy production in cells and is involved in the synthesis of adenosine triphosphate (ATP).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium;2-phosphonooxyprop-2-enoate typically involves the phosphorylation of pyruvate. This can be achieved through enzymatic methods using pyruvate kinase in the presence of adenosine diphosphate (ADP) and inorganic phosphate. The reaction conditions usually require a buffered aqueous solution at a pH of around 7.5 to 8.5 and a temperature of approximately 25-37°C.
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce phosphoenolpyruvate. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to isolate and purify the compound.
化学反応の分析
Types of Reactions: Potassium;2-phosphonooxyprop-2-enoate undergoes several types of chemical reactions, including:
Phosphorylation: It can donate its phosphate group to other molecules, a key step in many metabolic pathways.
Hydrolysis: The compound can be hydrolyzed to produce pyruvate and inorganic phosphate.
Enzymatic Reactions: It acts as a substrate for various enzymes, including pyruvate kinase and enolase.
Common Reagents and Conditions:
Phosphorylation: Requires ADP and pyruvate kinase.
Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.
Enzymatic Reactions: Specific enzymes and cofactors are required, often in buffered solutions at neutral pH.
Major Products:
Pyruvate: Formed through hydrolysis or enzymatic reactions.
Adenosine triphosphate (ATP): Produced during phosphorylation reactions.
科学的研究の応用
Potassium;2-phosphonooxyprop-2-enoate has a wide range of applications in scientific research:
Biochemistry: Used to study metabolic pathways and enzyme kinetics.
Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.
Industrial Biotechnology: Employed in the production of biofuels and bioplastics through microbial fermentation processes.
Agriculture: Explored for its potential to enhance crop yield and stress resistance in plants.
作用機序
The primary mechanism of action of potassium;2-phosphonooxyprop-2-enoate involves its role as a high-energy phosphate donor. In glycolysis, it donates a phosphate group to ADP, forming ATP and pyruvate. This reaction is catalyzed by the enzyme pyruvate kinase. The compound’s high phosphate group-transfer potential makes it a crucial intermediate in energy metabolism.
類似化合物との比較
Pyruvate: A key intermediate in several metabolic pathways, including glycolysis and the citric acid cycle.
Adenosine diphosphate (ADP): Involved in energy transfer within cells.
Phosphoglycerate: Another intermediate in glycolysis.
Uniqueness: Potassium;2-phosphonooxyprop-2-enoate is unique due to its high-energy phosphate bond, which is essential for ATP synthesis. Unlike pyruvate, which is a simple three-carbon molecule, this compound contains a phosphate group, making it a critical energy carrier in cellular metabolism.
特性
分子式 |
C3H4KO6P |
|---|---|
分子量 |
206.13 g/mol |
IUPAC名 |
potassium;2-phosphonooxyprop-2-enoate |
InChI |
InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 |
InChIキー |
SOSDSEAIODNVPX-UHFFFAOYSA-M |
正規SMILES |
C=C(C(=O)[O-])OP(=O)(O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)
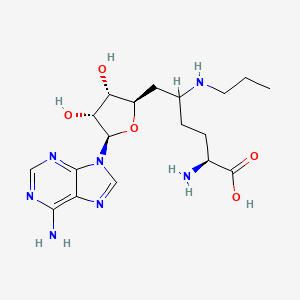
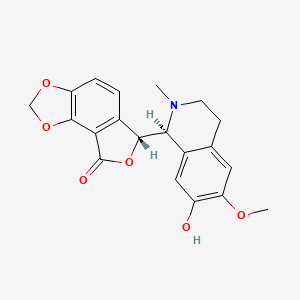
![(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B12431042.png)
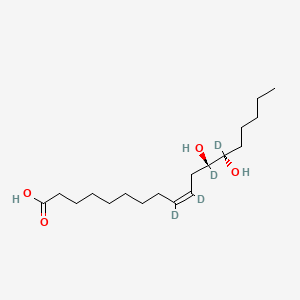
![3-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12431068.png)
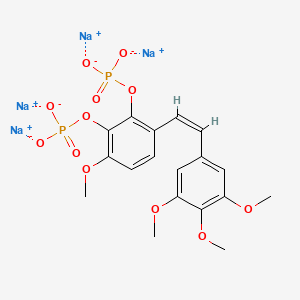
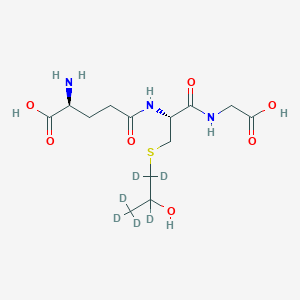
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)

